Documented Use as a Key Intermediate in Pfizer Patent WO2010103438 for Therapeutic Development
N-(5-Bromopyrazin-2-YL)acetamide (CAS 174680-67-2) is explicitly cited as a synthetic intermediate in WO2010103438 A1, a patent assigned to Pfizer Inc. covering compounds and compositions for therapeutic applications [1]. This citation documents the compound's role as a validated building block in industrial pharmaceutical research, distinguishing it from non-halogenated N-(pyrazin-2-yl)acetamide which lacks comparable patent documentation as a key intermediate in major pharmaceutical pipelines.
| Evidence Dimension | Pharmaceutical patent citation as synthetic intermediate |
|---|---|
| Target Compound Data | Explicitly cited in WO2010103438 A1 (Pfizer Inc.) as a building block |
| Comparator Or Baseline | N-(pyrazin-2-yl)acetamide: No equivalent patent citation as a key intermediate in major pharmaceutical pipeline |
| Quantified Difference | Documented vs. undocumented industrial pharmaceutical utility |
| Conditions | Patent literature analysis |
Why This Matters
This patent citation provides direct evidence of industrial validation, reducing procurement risk for medicinal chemistry programs that require building blocks with demonstrated utility in pharmaceutical pipelines.
- [1] Corbett JW, Guzman-Perez A, Pfefferkorn JA, Tu M. Patent WO2010/103438 A1. Compounds and compositions for therapeutic use. Pfizer Inc. 2010. Page 42. View Source
